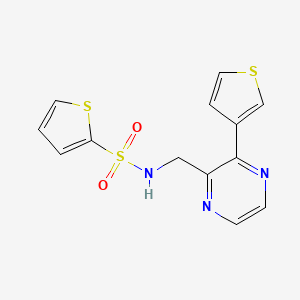

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide

Description

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide compound featuring a pyrazine core substituted with thiophene rings and a sulfonamide functional group.

Properties

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S3/c17-21(18,12-2-1-6-20-12)16-8-11-13(15-5-4-14-11)10-3-7-19-9-10/h1-7,9,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZJEGIVOHPTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide typically involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4) . The reaction conditions often include the use of solvents such as dichloromethane and temperatures around room temperature to slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:

Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key structural analogs, focusing on substituent variations, synthetic routes, and physicochemical properties derived from NMR data and synthesis protocols ():

Structural and Electronic Differences

- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity and metabolic stability but reduce solubility compared to the target compound’s thiophene moieties .

Synthetic Complexity :

Physicochemical Properties

- Solubility : The target compound’s thiophene-rich structure likely confers moderate aqueous solubility, contrasting with the highly lipophilic trifluoromethyl-containing analogs () .

- Stability : Sulfonamide derivatives with bulky substituents (e.g., benzo[d]thiazole in ) exhibit enhanced thermal stability (melting points >200°C) compared to simpler thiophene derivatives .

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. One common method includes the condensation of thiophene derivatives with pyrazine derivatives. The Gewald reaction is often employed, which involves sulfur and α-methylene carbonyl compounds.

Key Synthetic Route

- Formation of Pyrazine Ring: Achieved through the condensation of appropriate diamines with diketones.

- Introduction of Thiophene Ring: Utilizes cross-coupling reactions, such as Suzuki or Stille coupling.

- Formation of Sulfonamide: Involves the reaction of amines with sulfonyl chlorides.

Biological Activity

This compound exhibits significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.25 |

| 7b | Escherichia coli | 0.30 | 0.35 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism involves induction of apoptosis through caspase activation.

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation markers in cellular models. Studies report a decrease in the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with this sulfonamide.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound acts as an inhibitor for key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Radical Scavenging: Exhibits antioxidant properties by scavenging free radicals, thereby reducing oxidative stress.

- Biofilm Disruption: Demonstrates significant antibiofilm activity against pathogenic bacteria, enhancing its therapeutic potential.

Computational Studies

Recent computational studies using molecular docking simulations have provided insights into the binding interactions between this compound and its biological targets. These studies support experimental findings by elucidating the electronic properties and potential binding affinities.

Case Studies

-

Antimicrobial Efficacy Study:

In a study published in ACS Omega, researchers evaluated several derivatives including N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene compounds against various pathogens. The results indicated that these compounds significantly inhibited biofilm formation compared to traditional antibiotics like Ciprofloxacin . -

Cytotoxicity Evaluation:

A study assessed the cytotoxic effects on human cancer cell lines, revealing that the compound induced apoptosis with IC50 values ranging from 10 to 30 µM, demonstrating its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with coupling thiophene and pyrazine derivatives. Key steps include:

- Pd-catalyzed cross-coupling to link thiophene and pyrazine rings (e.g., Suzuki-Miyaura coupling) .

- Sulfonamide formation via nucleophilic substitution between a sulfonyl chloride intermediate and an amine-containing precursor . Optimization parameters include solvent choice (e.g., DMF or acetone for solubility), temperature control (50–80°C), and catalyst loading (e.g., 5% Pd(PPh₃)₄) .

Q. Which purification techniques are most effective for isolating this compound?

- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is widely used for intermediate purification .

- Recrystallization from ethanol or acetonitrile improves final product purity .

- HPLC with a C18 column ensures high-purity isolation, especially for analytical-grade material .

Q. How is the molecular structure of this compound characterized?

- X-ray crystallography resolves bond lengths and angles, particularly for the pyrazine-thiophene core .

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms regiochemistry and functional groups .

- Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns .

Q. What strategies are employed to optimize reaction yields during synthesis?

- Stepwise monitoring via TLC or HPLC ensures intermediate stability .

- Catalyst screening (e.g., Pd vs. Cu for coupling reactions) improves efficiency .

- Inert atmosphere (N₂/Ar) prevents oxidation of sensitive intermediates like thiols .

Advanced Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

- B3LYP/6-31G(d) basis sets calculate HOMO-LUMO gaps, revealing charge distribution in the thiophene-sulfonamide system .

- Solvent effects are modeled using the polarizable continuum model (PCM) to simulate reactivity in aqueous or organic media .

- Non-covalent interaction (NCI) analysis identifies intramolecular hydrogen bonds stabilizing the structure .

Q. What methodologies are used to study its mechanism of action in biological systems?

- Enzyme inhibition assays (e.g., fluorescence-based kinetics) test binding to targets like carbonic anhydrase .

- Molecular docking (AutoDock Vina) predicts binding poses with proteins, guided by X-ray crystallographic data .

- Cellular viability assays (MTT or Annexin V/PI staining) evaluate anticancer activity in cell lines (e.g., HeLa or MCF-7) .

Q. How are structure-activity relationship (SAR) studies conducted for derivatives of this compound?

- Analog synthesis : Systematic substitution of thiophene/pyrazine moieties (e.g., halogenation or methylation) .

- In vitro screening : Testing analogs against enzyme panels or cancer cell lines to identify pharmacophores .

- 3D-QSAR modeling : CoMFA or CoMSIA correlates structural features (e.g., logP, steric bulk) with activity .

Q. What approaches validate contradictory biological data across studies?

- Orthogonal assays : Replicating results using alternative methods (e.g., SPR alongside fluorescence assays) .

- Dose-response curves ensure activity is concentration-dependent and not an artifact .

- Batch-to-batch reproducibility testing rules out synthesis variability .

Q. How is the compound’s stability under physiological conditions assessed?

Q. What strategies enhance selectivity for target vs. off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.